molecular formula C7H20Cl2N6 B13770459 N,N'''-1,5-Pentanediylbisguanidine dihydrochloride CAS No. 58585-48-1

N,N'''-1,5-Pentanediylbisguanidine dihydrochloride

Cat. No.: B13770459
CAS No.: 58585-48-1
M. Wt: 259.18 g/mol
InChI Key: DBEFSJBDPOGIOE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N,N’‘’-1,5-Pentanediylbisguanidine dihydrochloride involves the reaction of pentanediamine with guanidine hydrochloride under specific conditions . The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Acid-Base Reactions

The guanidine groups exhibit strong basicity (pKa ~12–13 for free guanidine derivatives), forming stable salts with acids. In aqueous solutions, the compound undergoes protonation-deprotonation equilibria, influencing its solubility and reactivity:

Guanidine HClGuanidine++Cl+H+\text{Guanidine HCl}\rightleftharpoons \text{Guanidine}^++\text{Cl}^-+\text{H}^+

Key Findings

  • Protonated guanidine groups enhance water solubility, enabling electrophilic substitution reactions in polar solvents .

  • Deprotonation under alkaline conditions generates nucleophilic guanidinate ions, facilitating reactions with electrophiles .

Nucleophilic Substitution Reactions

The terminal guanidine groups act as nucleophiles, reacting with alkyl halides, acyl chlorides, and carbonyl compounds.

Example Reaction with Alkyl Halides

Guanidine+R XR Guanidinium++X\text{Guanidine}+\text{R X}\rightarrow \text{R Guanidinium}^++\text{X}^-

Conditions & Outcomes

Substrate (R-X)SolventTemperatureProduct YieldReference
Methyl iodideTHF60°C78%
Benzyl chlorideDMF80°C65%

Mechanism : SN2 displacement, favored by the strong nucleophilicity of deprotonated guanidine .

Complexation with Metal Ions

The guanidine groups chelate transition metals (e.g., Cu²⁺, Fe³⁺), forming stable coordination complexes.

Applications

  • Catalysis in oxidation-reduction reactions.

  • Stabilization of metal nanoparticles for industrial processes .

Experimental Data

Metal IonStability Constant (log K)Coordination ModeReference
Cu²⁺8.2Bidentate
Fe³⁺7.8Tridentate

Crosslinking in Polymer Chemistry

The compound serves as a crosslinker in polymer networks due to its bifunctional structure.

Reaction with Epoxy Resins

Guanidine+EpoxideCrosslinked Polymer\text{Guanidine}+\text{Epoxide}\rightarrow \text{Crosslinked Polymer}

Key Parameters

  • Reaction efficiency: >90% under mild acidic conditions (pH 5–6) .

  • Thermal stability of resultant polymers: Up to 250°C .

Biochemical Interactions

  • Protein Denaturation : Disrupts hydrogen bonding in proteins via chaotropic effects, similar to guanidine hydrochloride .

  • Prion Inhibition : Interferes with prion replication by destabilizing amyloid fibrils at millimolar concentrations .

Mechanistic Insights

  • Destabilizes β-sheet structures in prion proteins through competitive hydrogen bonding .

  • Reversible inhibition observed at 3–5 mM concentrations .

Synthetic Utility in Heterocycle Formation

Participates in Biginelli-like multicomponent reactions to generate pyrimidine derivatives:

Reaction Pathway

  • Condensation with β-ketoesters and aldehydes.

  • Cyclization under acidic conditions .

Example Product : 2-Imino-5-carboxy-3,4-dihydropyrimidine (Yield: 70–85%) .

Scientific Research Applications

N,N’‘’-1,5-Pentanediylbisguanidine dihydrochloride has a wide range of scientific research applications . In chemistry, it is used as a reagent in the synthesis of other heterocyclic compounds. In biology, it is studied for its potential effects on cellular processes and enzyme activities. In medicine, it is explored for its potential therapeutic applications, including its role as an enzyme inhibitor. In industry, it is used in the development of new materials and chemical processes.

Properties

CAS No.

58585-48-1

Molecular Formula

C7H20Cl2N6

Molecular Weight

259.18 g/mol

IUPAC Name

2-[5-(diaminomethylideneamino)pentyl]guanidine;dihydrochloride

InChI

InChI=1S/C7H18N6.2ClH/c8-6(9)12-4-2-1-3-5-13-7(10)11;;/h1-5H2,(H4,8,9,12)(H4,10,11,13);2*1H

InChI Key

DBEFSJBDPOGIOE-UHFFFAOYSA-N

Canonical SMILES

C(CCN=C(N)N)CCN=C(N)N.Cl.Cl

Origin of Product

United States

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